molecular formula C9H6BrClN2O B11720173 4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol

4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol

Cat. No.: B11720173
M. Wt: 273.51 g/mol
InChI Key: JCZLNUMGCGFQGT-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is a halogen-substituted imidazole derivative featuring a phenol moiety at position 4 of the imidazole ring. The bromo (Br) and chloro (Cl) substituents at positions 5 and 2, respectively, introduce electron-withdrawing effects, which influence electronic properties such as charge distribution, HOMO-LUMO energy gaps, and nonlinear optical (NLO) behavior.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

4-(5-bromo-2-chloroimidazol-1-yl)phenol

InChI

InChI=1S/C9H6BrClN2O/c10-8-5-12-9(11)13(8)6-1-3-7(14)4-2-6/h1-5,14H

InChI Key

JCZLNUMGCGFQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2Cl)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)-5-bromo-2-chloro-1H-imidazole

The Ullmann reaction is a cornerstone for constructing aryl-imidazole bonds. Adapted from CN113512003A, p-bromoanisole reacts with 5-bromo-2-chloroimidazole under Cu(I) catalysis to form the methoxy-protected intermediate.

Reaction Conditions :

  • Catalyst : CuI (5–10 mol%)

  • Base : Cs₂CO₃ (1.5 equiv)

  • Solvent : NMP (120°C, 12 h)

  • Yield : 48–53%

The use of silica gel-supported AlCl₃ in Friedel-Crafts acylation (as seen in CN111099975A) is avoided here due to the need for milder conditions.

Demethylation to 4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol

Boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether:

  • Conditions : 0°C to 25°C, 12 h under N₂

  • Yield : 76%

  • Purity : >99.8% (HPLC)

Comparative demethylation with HBr resulted in inferior yields (65%) and discoloration, underscoring BBr₃’s superiority.

Halogenation of Preformed Imidazole-Phenol Derivatives

Directed Bromination and Chlorination

Post-functionalization of 4-(1H-imidazol-1-yl)phenol faces regioselectivity challenges. A two-step halogenation protocol is proposed:

  • Chlorination at C2 : Using N-chlorosuccinimide (NCS) in DMF at 0°C.

  • Bromination at C5 : Employing NBS with a Lewis acid (e.g., FeCl₃) in CCl₄.

Challenges :

  • Competing dihalogenation requires stoichiometric control.

  • Positional selectivity is influenced by electron-withdrawing groups (e.g., Cl at C2 directs Br to C5).

Hantzsch Imidazole Synthesis with Halogenated Precursors

Cyclocondensation of α-Halo Ketones

Adapting methods from Der Pharma Chemica, a bromo-chloro diketone reacts with ammonium acetate and 4-hydroxybenzaldehyde:

Representative Protocol :

  • Reactants : 2-chloro-5-bromo-1,4-diketone (1 equiv), 4-hydroxybenzaldehyde (1 equiv), NH₄OAc (3 equiv)

  • Solvent : Acetic acid (reflux, 6 h)

  • Yield : 55–60%

Limitations :

  • Limited substrate availability for bromo-chloro diketones.

  • Side products from aldol condensation require chromatographic purification.

Copper-Catalyzed N-Arylation

Coupling of 5-Bromo-2-chloroimidazole with 4-Bromophenol

Drawing from MDPI’s N-arylation techniques, Cu(OAc)₂ mediates the cross-coupling:

Optimized Conditions :

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Ligand : TMEDA (1.2 equiv)

  • Base : K₃PO₄

  • Solvent : DMF/H₂O (3:1), 80°C, 24 h

  • Yield : 68%

Advantages :

  • Tolerance for electron-deficient aryl bromides.

  • Single-step coupling avoids protective groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Ullmann + Demethylation7699.8High purity, scalableMulti-step, costly BBr₃
Halogenation50–6090–95Direct functionalizationRegioselectivity challenges
Hantzsch Synthesis55–6085–90Single-pot synthesisLimited diketone availability
Cu-Catalyzed Arylation6895No protecting groupsRequires ligand optimization

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the imidazole ring participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings:

Nucleophilic Aromatic Substitution

  • Bromine substitution : The bromine at position 5 is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions. For example, in analogous systems, Cu(OAc)₂ and TMEDA facilitate C–N bond formation with aryl boronic acids at 25°C, yielding N-arylated derivatives .

  • Chlorine substitution : The chlorine at position 2 requires harsher conditions (e.g., elevated temperatures or stronger bases) due to reduced electrophilicity.

Phenolic Oxygen Reactivity

The hydroxyl group undergoes typical phenol reactions:

  • Alkylation/Acylation : Treatment with alkyl halides or acyl chlorides in the presence of bases like K₂CO₃ forms ethers or esters .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position relative to the hydroxyl group.

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ or Pd(dba)₂ catalysts enable aryl–aryl bond formation with boronic acids. For example:

ReactantConditionsProduct YieldReference
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C72–89%

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd₂(dba)₃) coupled with ligands like Xantphos facilitate C–N bond formation with amines .

Oxidation

  • Phenol → Quinone : Oxidizing agents like KMnO₄ or DDQ convert the hydroxyl group to a quinone structure, enhancing electron-accepting properties .

  • Imidazole ring : Selective oxidation of the imidazole’s C4–C5 double bond is achievable with mCPBA, forming epoxide intermediates .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the imidazole ring’s double bonds, yielding saturated derivatives .

Coordination Chemistry

The compound acts as a polydentate ligand:

  • Metal Complexation : Transition metals (e.g., Cu²⁺, Au⁺) coordinate via the imidazole’s nitrogen and phenolic oxygen, forming stable complexes for catalytic applications .

Heterocycle Functionalization

  • Imidazole C2 Functionalization : Lithiation at C2 using LDA followed by electrophilic quenching introduces substituents like aldehydes or halides .

  • One-Pot Multicomponent Reactions : BF₃·Et₂O promotes cycloadditions with nitriles or alkynes, generating fused imidazole systems .

Comparative Reactivity Table

The table below summarizes reaction outcomes for structurally related compounds:

Reaction TypeReagents/ConditionsMajor ProductYieldSource
N-ArylationCu(OAc)₂, TMEDA, MeOH/H₂ON-Aryl imidazole68–85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-imidazole hybrid72–89%
Phenol AlkylationCH₃I, K₂CO₃, acetoneMethoxy-substituted derivative90%
Oxidation (Quinone)DDQ, CH₂Cl₂Quinone-imidazole65%

Key Insights

  • The bromine atom’s high mobility enables versatile cross-coupling reactions, making the compound valuable for synthesizing biaryl pharmaceuticals.

  • The phenolic group’s acidity (pKa ~10) allows selective derivatization without affecting the imidazole ring .

  • Metal coordination enhances catalytic activity in oxidation or C–H functionalization reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with imidazole and phenol functionalities exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.

  • Case Study : A study reported the synthesis of imidazole derivatives that demonstrated potent activity against BRAF mutant melanoma cells. The inhibition of BRAF kinase activity was measured, revealing IC50 values as low as 0.24 μM for certain derivatives, indicating strong anticancer potential .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring enhances its interaction with microbial targets.

  • Biological Activity : A derivative of the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Biological Evaluation

The biological evaluation of 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol includes assessing its anticancer and antimicrobial activities through various assays.

Anticancer Evaluation

In vitro assays have been conducted to determine the cytotoxic effects of the compound on different cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

Antimicrobial Evaluation

The antimicrobial efficacy is evaluated using standard protocols, including disk diffusion and broth microdilution methods.

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.22High
Escherichia coli0.30Moderate

Insights from Research

Recent studies highlight the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds.

Structural Activity Relationship (SAR) Studies
Research has focused on understanding how different substitutions on the imidazole and phenolic rings affect biological activity. For example, varying halogen substitutions can significantly influence potency against specific cancer types and microbial strains .

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and phenol group. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–5, 8, 11): Substituents: Electron-rich phenyl groups at positions 4 and 5 of the imidazole ring. Electronic Effects: Extended π-conjugation due to phenyl groups enhances intramolecular charge transfer (ICT) and reduces the HOMO-LUMO gap (2.54 eV) . Dipole Moment: High total dipole moment (8.12 D) and hyperpolarizability (γ = 2.2627 × 10⁻⁶ esu) due to asymmetric charge distribution .

4-(5-Bromo-2-Chloro-1H-Imidazol-1-yl)Phenol: Substituents: Electron-withdrawing Br and Cl groups reduce electron density on the imidazole core. However, halogen substituents may enhance thermal stability and intermolecular interactions .

Table 1: Structural and Electronic Comparison
Property 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 4-(5-Bromo-2-Chloro-1H-Imidazol-1-yl)Phenol
Substituents Phenyl (electron-donating) Br/Cl (electron-withdrawing)
HOMO-LUMO Gap (eV) 2.54 Predicted: ~3.0–3.5 (estimated)
Dipole Moment (D) 8.12 Predicted: Moderate (lower symmetry)
Hyperpolarizability (γ) 2.26 × 10⁻⁶ esu Predicted: Lower due to reduced ICT

Nonlinear Optical (NLO) Performance

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol :
  • Third-Order Susceptibility (χ⁽³⁾) : 2.89 × 10⁻⁶ cm²/W (self-focusing behavior due to negative n₂) .
  • Nonlinear Absorption (β): 4.044 × 10⁻¹ cm/W, attributed to two-photon absorption (TPA) .
  • Applications : Optical limiting, photonic devices .
4-(5-Bromo-2-Chloro-1H-Imidazol-1-yl)Phenol :
  • Expected NLO Behavior: Reduced TPA efficiency compared to diphenyl analogs due to higher bandgap and weaker ICT. Potential for moderate NLO activity if halogen-induced polarization offsets conjugation loss.
Table 2: NLO Parameter Comparison
Parameter 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 4-(5-Bromo-2-Chloro-1H-Imidazol-1-yl)Phenol
Nonlinear Refractive Index (n₂) -2.89 × 10⁻⁶ cm²/W Predicted: Lower magnitude
Nonlinear Absorption (β) 4.044 × 10⁻¹ cm/W Predicted: ~1–2 × 10⁻¹ cm/W
χ⁽³⁾ (esu) 2.26 × 10⁻⁶ Predicted: ~1 × 10⁻⁶

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have shown its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

The compound has also been evaluated for antifungal activity. Research indicates that it possesses inhibitory effects against common fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
Candida albicans16
Aspergillus niger32

The mechanism by which 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol exerts its biological effects is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways. The imidazole ring may interfere with the synthesis of ergosterol in fungi, while the phenolic group contributes to its antibacterial activity through oxidative stress induction.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, research involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines indicated that the compound induces apoptosis at higher concentrations.

Table 3: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HepG230

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a potential lead compound in developing new antibiotics.
  • Case Study on Anticancer Activity : Research presented at the Annual Cancer Research Conference highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(5-bromo-2-chloro-1H-imidazol-1-yl)phenol?

  • Methodological Answer : Synthesis typically involves coupling halogenated imidazole precursors with phenolic derivatives. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions .
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions or POCl₃ for cyclization, as seen in analogous imidazole syntheses .
  • Temperature Control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
    • Validation : Monitor progress via TLC and confirm purity through melting point analysis and HPLC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and chloro groups) via characteristic splitting patterns and coupling constants. Aromatic protons in the imidazole ring typically appear downfield (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., O–H stretch ~3200 cm⁻¹ for phenol) .
  • Elemental Analysis : Validate empirical formula by comparing calculated vs. experimental C/H/N percentages .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .
  • Analytical Monitoring : Employ HPLC with UV detection (λ = 254 nm) to assess purity ≥98% .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data when characterizing halogenated imidazole derivatives?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., phenolic –OH) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
  • Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., 5-bromo-2-chloroimidazole derivatives) .

Q. What strategies are effective in refining crystal structures of bromo-chloro imidazole derivatives using SHELXL?

  • Methodological Answer :

  • Heavy-Atom Handling : Anisotropic refinement for bromine/chlorine atoms to account for electron density distortion .
  • Disorder Modeling : Split occupancy models for flexible substituents (e.g., phenol groups) .
  • Twinning Correction : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, common in halogenated systems .

Q. How to analyze molecular docking results for imidazole derivatives targeting biological receptors?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Align results with crystallographic data (e.g., PDB entries) for validation .
  • Pose Analysis : Focus on hydrogen-bond interactions between the phenol group and receptor active sites .
  • Energy Scoring : Compare ΔG values across derivatives to rank affinity .

Q. How to address non-convergence in crystallographic refinement due to heavy atoms like bromine?

  • Methodological Answer :

  • Absorption Corrections : Apply multi-scan methods (e.g., SADABS) to mitigate radiation decay effects .
  • Restraints : Use DFIX/ISOR restraints to stabilize thermal parameters of heavy atoms .
  • High-Resolution Data : Collect data to ≤0.8 Å resolution to improve electron density maps .

Data Contradiction Analysis

Q. How to troubleshoot conflicting elemental analysis and mass spectrometry data?

  • Methodological Answer :

  • Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.
  • Halogen Loss Check : Confirm stability during MS ionization (e.g., ESI-MS to minimize fragmentation) .
  • Impurity Identification : Use HRMS to detect trace byproducts (e.g., dehalogenated species) .

Q. Why might X-ray diffraction data show partial disorder in the imidazole ring?

  • Methodological Answer :

  • Thermal Motion : Model with TLS parameters to account for group vibrations .
  • Conformational Flexibility : Apply occupancy refinement for alternative ring orientations .
  • Low-Temperature Data : Collect data at 100 K to reduce dynamic disorder .

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